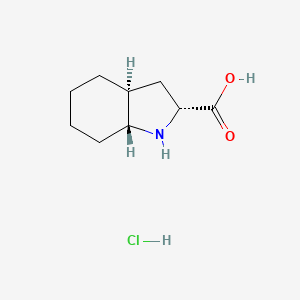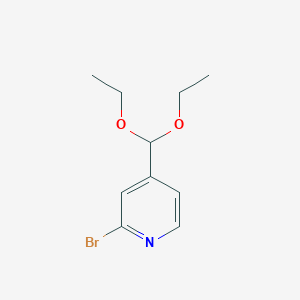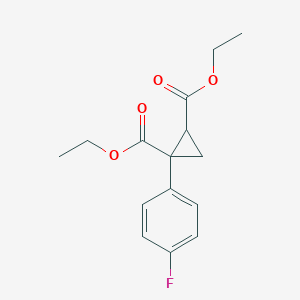
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C15H17FO4. It contains a cyclopropane ring substituted with a 4-fluorophenyl group and two ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with 4-fluorobenzyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid.
Reduction: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropane ring and the ester groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the 4-fluorophenyl group, making it less specific in certain applications.
Diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate: Contains cyano groups instead of ester groups, leading to different reactivity and applications .
Uniqueness
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C15H17FO4 |
|---|---|
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17FO4/c1-3-19-13(17)12-9-15(12,14(18)20-4-2)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
PKWPDPGSZJEEBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(C2=CC=C(C=C2)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


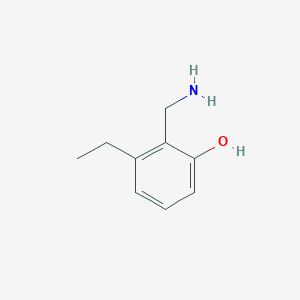
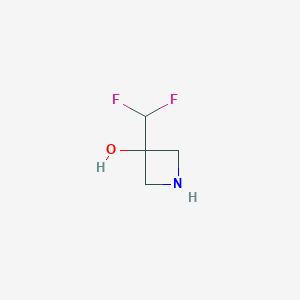
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
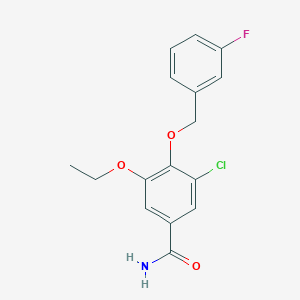

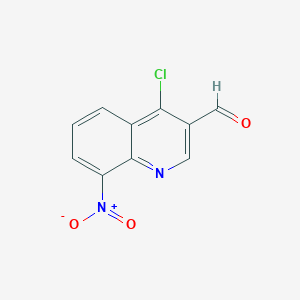
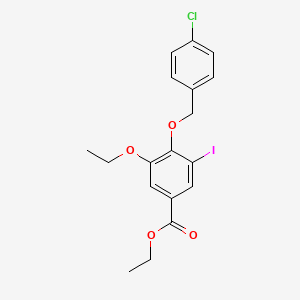
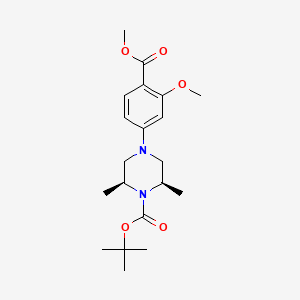

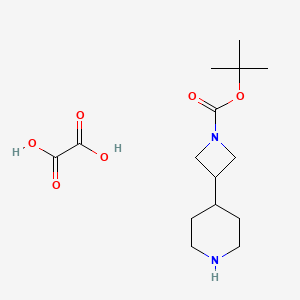
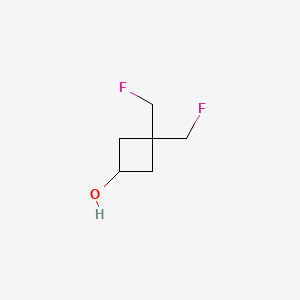
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
